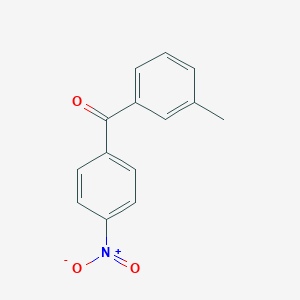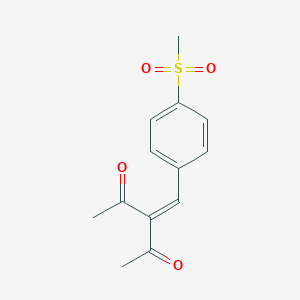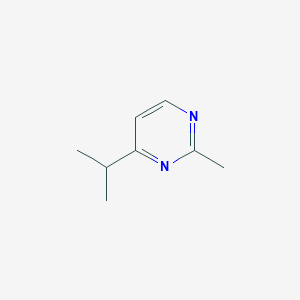
4-Isopropyl-2-methylpyrimidine
Übersicht
Beschreibung
4-Isopropyl-2-methylpyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Isopropyl-2-methylpyrimidine, involves numerous methods . For instance, one method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-methylpyrimidine can be analyzed using various techniques such as spectroscopy . Spectroscopy techniques utilize the interaction of light with matter to characterize an unknown specimen. In UV–Vis spectroscopy, the amount of light absorbed by the sample allows the determination of the physical and chemical properties of the specimen .Chemical Reactions Analysis
Pyrimidines, including 4-Isopropyl-2-methylpyrimidine, are known to undergo various chemical reactions . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropyl-2-methylpyrimidine can be analyzed using various techniques . These properties encompass product design and eco-design, adoption of environmental and social standards, process improvement and lean operations, purchasing, supply chain management (SCM), logistics including recycling and closed-loop systems, performance measurement and risk management .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research
4-Isopropyl-2-methylpyrimidine, similar to its structural analogs, has significant applications in the synthesis of various compounds. For instance, 4,6-Dichloro-2-methylpyrimidine, a closely related compound, is a crucial intermediate in the synthesis of the anticancer drug dasatinib. This compound is synthesized from acetamidine hydrochloride and dimethyl malonate, highlighting the importance of pyrimidine derivatives in pharmaceutical synthesis (Guo Lei-ming, 2012).
Molecular Structure Studies
Studies on molecular structures of pyrimidine derivatives, such as 2-Isopropyl-6-methylpyrimidin-4(3H)-one, provide insights into their potential applications. The structural analysis reveals how these compounds undergo tautomerism and form hydrogen bonds, which is crucial for understanding their reactivity and potential use in various chemical processes (M. Hemamalini & H. Fun, 2010).
Applications in Advanced Materials
Pyrimidine derivatives are also explored for their applications in advanced materials. For example, 2-Methylpyrimidine-based electron transporters have been studied for their physical properties and electron mobilities, indicating their potential use in electronic devices (Hisahiro Sasabe et al., 2011).
Pharmaceutical Applications
Apart from its use in drug synthesis, pyrimidine derivatives have been investigated for their biological activities. For instance, transformations of the structure of 6-methylisocytosine led to isosteric analogs of 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine exhibiting tuberculocidal properties, demonstrating the therapeutic potential of such compounds (A. V. Erkin & V. Krutikov, 2013).
Wirkmechanismus
Target of Action
4-Isopropyl-2-methylpyrimidine is a pyrimidine derivative . Pyrimidines and their derivatives have been proven to exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
It is known that pyrimidines and their derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Isopropyl-2-methylpyrimidine may interact with its targets to modulate these mediators, resulting in its pharmacological effects .
Biochemical Pathways
Pyrimidines and their derivatives are known to be involved in a wide range of biochemical processes . Therefore, it is plausible that 4-Isopropyl-2-methylpyrimidine could affect multiple pathways and their downstream effects.
Result of Action
It is known that pyrimidines and their derivatives can exhibit a range of pharmacological effects . Therefore, it is plausible that 4-Isopropyl-2-methylpyrimidine could have similar effects at the molecular and cellular level.
Action Environment
It is known that environmental factors can significantly influence the action of many compounds
Safety and Hazards
Zukünftige Richtungen
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-5-9-7(3)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQQMTINTWFIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



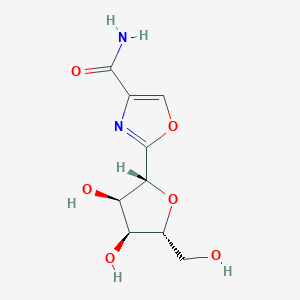


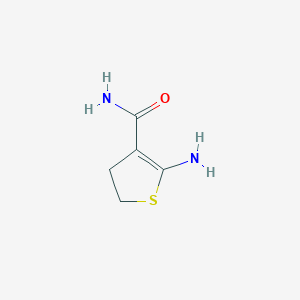
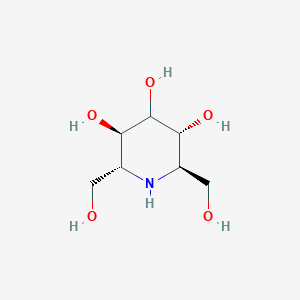
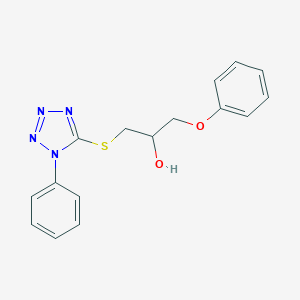

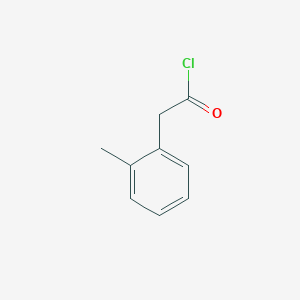
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)

